ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
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Overview
Description
ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a molecular formula of C24H24BrN3O5S and a molecular weight of 546.444 g/mol . This compound is notable for its unique structure, which includes a quinoline core, a nitrophenyl group, and a bromothienyl moiety. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
The synthesis of ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromothienyl Group: This is achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Nitrophenyl Group: This step involves a nitration reaction using nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The bromine atom in the thienyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can intercalate with DNA or interact with enzymes. The bromothienyl group may enhance binding affinity to certain proteins, contributing to its biological activity .
Comparison with Similar Compounds
ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can be compared with similar compounds such as:
- Ethyl 2-amino-4-(4-bromo-2-thienyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Ethyl 2-amino-4-(5-bromo-2-thienyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Ethyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
These compounds share similar structural features but differ in the position of the bromine and nitro groups, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C24H24BrN3O5S |
---|---|
Molecular Weight |
546.4g/mol |
IUPAC Name |
ethyl 2-amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H24BrN3O5S/c1-4-33-23(30)21-20(17-9-10-18(25)34-17)19-15(11-24(2,3)12-16(19)29)27(22(21)26)13-5-7-14(8-6-13)28(31)32/h5-10,20H,4,11-12,26H2,1-3H3 |
InChI Key |
GLSBDVMMZAHHCD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(S3)Br)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(S3)Br)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
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